

Solubility and Stability of 6-Iodoisoquinolin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Iodoisoquinolin-3-amine

Cat. No.: B15229932

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Disclaimer: No specific experimental data on the solubility and stability of **6-Iodoisoquinolin-3-amine** has been found in publicly available literature. This guide is therefore based on computational predictions, established chemical principles, and data from structurally related compounds. All presented data should be considered predictive and requires experimental verification.

Introduction

6-Iodoisoquinolin-3-amine is a halogenated heterocyclic amine that holds potential as a building block in medicinal chemistry and materials science. The iodo-substituent provides a reactive handle for various cross-coupling reactions, while the aminoisoquinoline core is a scaffold found in numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This document provides a predictive overview of these properties and outlines standard protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

The physicochemical properties of **6-Iodoisoquinolin-3-amine** were predicted using the SwissADME web tool. These predictions offer insights into its likely behavior in various solvent

systems and biological environments.

Table 1: Predicted Physicochemical Properties of **6-Iodoisoquinolin-3-amine**

Property	Predicted Value
Molecular Formula	C ₉ H ₇ IN ₂
Molecular Weight	270.07 g/mol
LogP (Consensus)	2.15
Topological Polar Surface Area (TPSA)	38.91 Å ²
Number of H-bond Acceptors	2
Number of H-bond Donors	1
Molar Refractivity	62.45

The predicted LogP value of 2.15 suggests that **6-Iodoisoquinolin-3-amine** has a moderate lipophilic character. This indicates a preference for non-polar environments over aqueous media.

Predicted Aqueous Solubility

Aqueous solubility was predicted using multiple models within the SwissADME platform. The results consistently point towards low solubility in water.

Table 2: Predicted Aqueous Solubility of **6-Iodoisoquinolin-3-amine**

Model	LogS	Predicted Solubility Class
ESOL	-3.10	Moderately soluble
Ali et al.	-3.65	Poorly soluble
SILICOS-IT	-3.42	Poorly soluble

Note: The LogS scale is defined as follows: Insoluble < -10 < Poorly < -6 < Moderately < -4 < Soluble < -2 < Very < 0 < Highly.

These predictions suggest that while the compound is not insoluble, its solubility in neutral aqueous solutions is limited. The presence of the basic amino group implies that the solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble protonated species.

Predicted Solubility in Common Organic Solvents

Based on its predicted LogP and structural features, the following qualitative solubility profile in common laboratory solvents can be anticipated:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding with the amino group.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): Expected to be well-soluble, particularly in DMSO and DMF, which are excellent solvents for a wide range of organic compounds.
- **Non-Polar Solvents** (e.g., Toluene, Hexanes): Moderate solubility is expected in aromatic solvents like toluene due to the aromatic nature of the isoquinoline ring. Solubility in aliphatic non-polar solvents like hexanes is likely to be poor.
- **Chlorinated Solvents** (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted.

Predicted Stability Profile and Degradation Pathways

The stability of **6-Iodoisoquinolin-3-amine** is influenced by its functional groups: the iodo-substituent, the aromatic amine, and the isoquinoline nucleus.

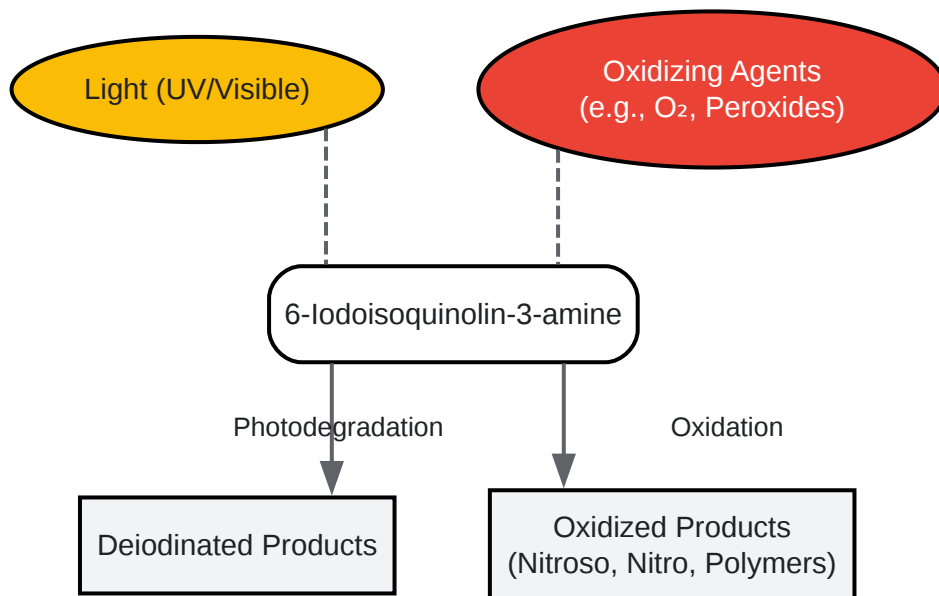
Potential Degradation Pathways

- **Photodegradation**: Aromatic iodides are often sensitive to light. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds and can undergo homolytic cleavage upon exposure to UV or even visible light. This would generate radical species, potentially leading to decomposition or the formation of colored impurities.

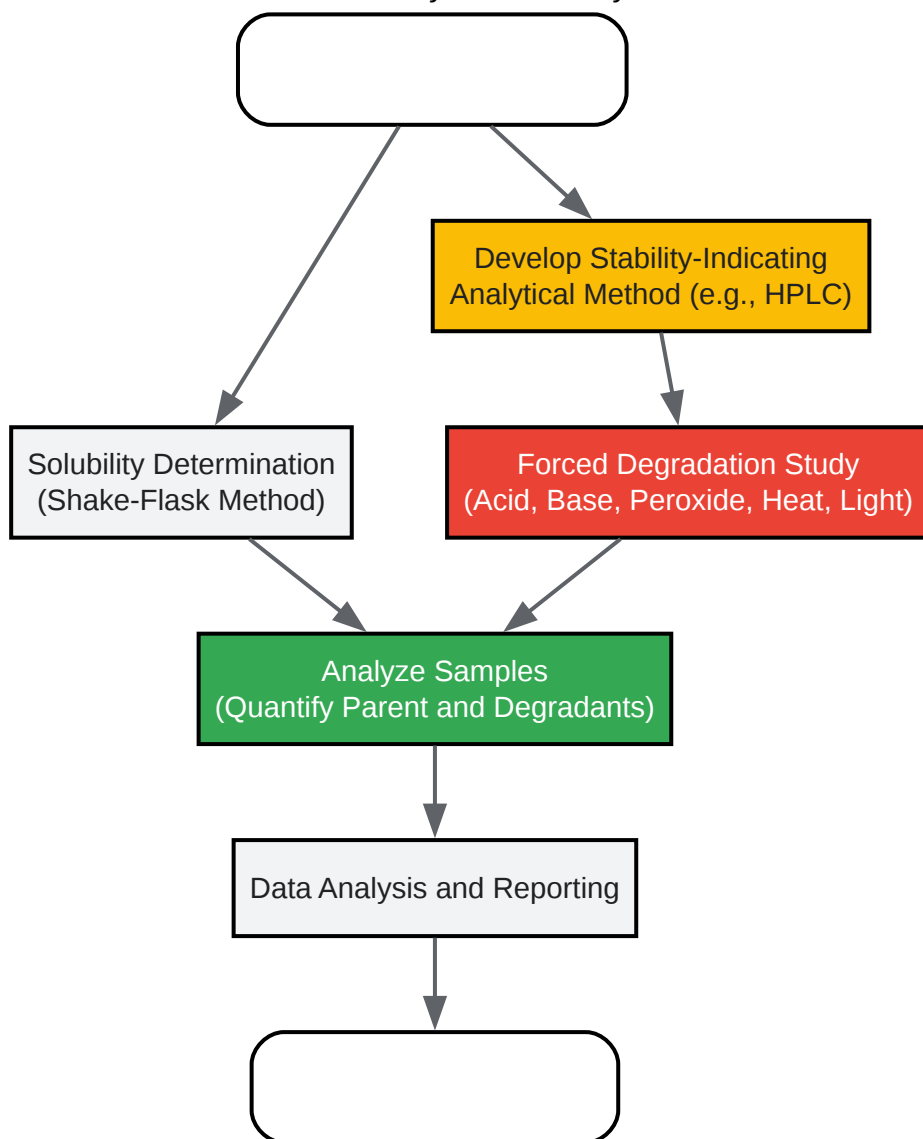
- **Oxidative Degradation:** The primary aromatic amine group is susceptible to oxidation.[1] Oxidizing agents can convert the amine to nitroso or nitro compounds, or lead to the formation of colored polymeric materials through radical coupling reactions.[2] The isoquinoline ring itself is relatively stable to oxidation, but the presence of the electron-donating amino group can activate the ring system.
- **Thermal Degradation:** While five-membered heterocyclic iodine compounds can have considerable thermal stability, the overall thermal stability of **6-Iodoisoquinolin-3-amine** would need to be experimentally determined.[3] High temperatures could potentially lead to decomposition.
- **Hydrolytic Stability:** The C-I and C-N bonds on the aromatic ring are generally stable to hydrolysis under neutral pH conditions. Stability may be reduced under harsh acidic or basic conditions, although significant degradation is not typically expected.

The following diagram illustrates the most probable degradation pathways for **6-Iodoisoquinolin-3-amine**.

Predicted Degradation Pathways for 6-Iodoisoquinolin-3-amine



Workflow for Solubility and Stability Assessment



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